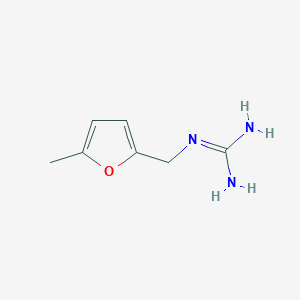
1-((5-Methylfuran-2-yl)methyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Methylfuran-2-yl)methyl)guanidine is a chemical compound that features a guanidine group attached to a 5-methylfuran moiety. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them valuable in various biochemical and pharmaceutical applications .
準備方法
The synthesis of 1-((5-Methylfuran-2-yl)methyl)guanidine typically involves the reaction of 5-methylfurfural with guanidine derivatives. One common method includes the use of S-methylisothiourea as a guanidylating agent . The reaction conditions often involve mild temperatures and the presence of coupling reagents to facilitate the formation of the guanidine group . Industrial production methods may employ continuous flow reactors to optimize yield and purity while minimizing reaction time and by-products .
化学反応の分析
1-((5-Methylfuran-2-yl)methyl)guanidine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents like sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-((5-Methylfuran-2-yl)methyl)guanidine has diverse applications in scientific research:
作用機序
The mechanism of action of 1-((5-Methylfuran-2-yl)methyl)guanidine involves its interaction with biological molecules through hydrogen bonding and electrostatic interactions. The guanidine group, being highly basic, can interact with acidic residues in proteins, affecting their structure and function . The furan ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its molecular targets .
類似化合物との比較
1-((5-Methylfuran-2-yl)methyl)guanidine can be compared with other guanidine derivatives and furan-containing compounds:
2-Methyl-1-((5-methylfuran-2-yl)methyl)-1H-benzimidazole: This compound features a benzimidazole ring instead of a guanidine group, offering different biological activities and applications.
1-((5-Methylpyrrol-2-yl)methyl)guanidine:
The uniqueness of this compound lies in its combination of the highly basic guanidine group and the reactive furan ring, providing a versatile scaffold for various applications .
特性
IUPAC Name |
2-[(5-methylfuran-2-yl)methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-2-3-6(11-5)4-10-7(8)9/h2-3H,4H2,1H3,(H4,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWLNNVXFYNOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














